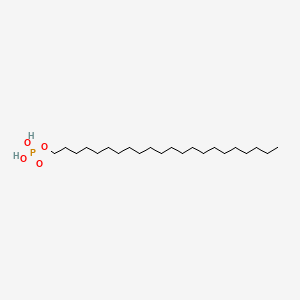
Behenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Behenyl phosphate is a chemical compound derived from behenyl alcohol and phosphoric acid. It is commonly used in various industrial and cosmetic applications due to its emulsifying and surfactant properties. This compound is known for its ability to stabilize formulations and improve the texture and feel of products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Behenyl phosphate is typically synthesized by reacting behenyl alcohol with polyphosphoric acid. The reaction involves the esterification of the alcohol with the acid, resulting in the formation of this compound. The reaction conditions usually involve maintaining a temperature below 100°C to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps:
Reaction: Behenyl alcohol is reacted with polyphosphoric acid under controlled temperature conditions.
Granulation: The product is converted into granules to facilitate handling and further processing.
Aging: The granules are aged for a specific period to ensure stability.
Wetting and Filtering: The aged granules are wetted with water and filtered to remove impurities.
Drying: The filtered granules are dried under reduced pressure to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Behenyl phosphate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphate esters.
Reduction: Reduction reactions can convert this compound back to behenyl alcohol.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Phosphate esters.
Reduction: Behenyl alcohol.
Substitution: Various substituted phosphates depending on the reagents used.
Applications De Recherche Scientifique
Behenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier and surfactant in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and delivery of active ingredients.
Mécanisme D'action
Behenyl phosphate exerts its effects primarily through its surfactant properties. It reduces the surface tension of formulations, allowing for better mixing and stabilization of ingredients. The molecular targets include the lipid bilayers of cell membranes, where it helps to maintain the integrity and functionality of the membrane .
Comparaison Avec Des Composés Similaires
Cetyl phosphate: Another phosphate ester used in cosmetics and personal care products.
Stearyl phosphate: Similar in structure and function, used as an emulsifier and surfactant.
Lauryl phosphate: Commonly used in detergents and cleaning agents.
Uniqueness: Behenyl phosphate is unique due to its long carbon chain (22 carbons), which provides superior emulsifying and stabilizing properties compared to shorter-chain phosphates. This makes it particularly effective in formulations requiring long-lasting stability and smooth texture .
Propriétés
Numéro CAS |
23079-25-6 |
|---|---|
Formule moléculaire |
C22H47O4P |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
docosyl dihydrogen phosphate |
InChI |
InChI=1S/C22H47O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25/h2-22H2,1H3,(H2,23,24,25) |
Clé InChI |
LNTZHXQMPUKVNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


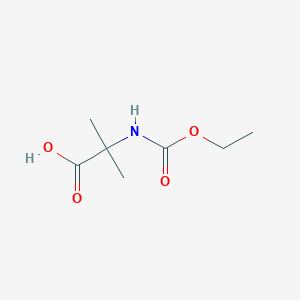

![1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B13810188.png)
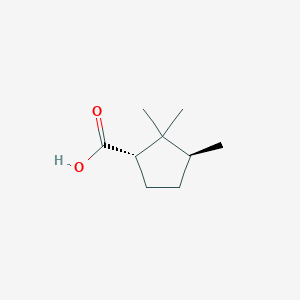
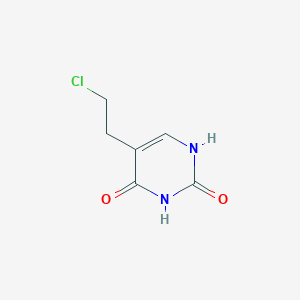
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)
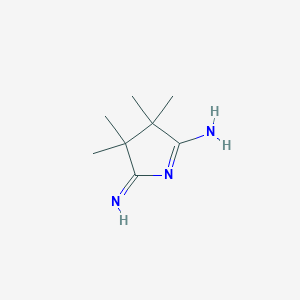
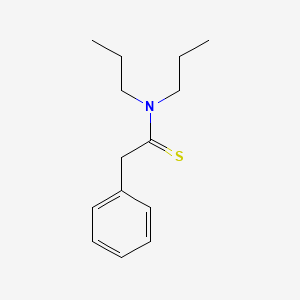
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
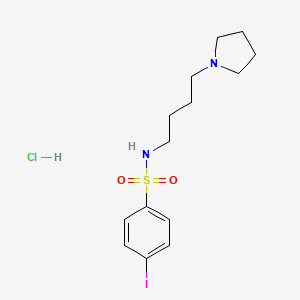
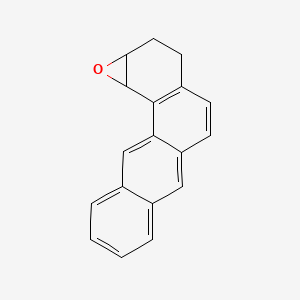
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
